molecular formula C13H16O3 B12583790 1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- CAS No. 634616-24-3

1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)-

Cat. No.: B12583790
CAS No.: 634616-24-3
M. Wt: 220.26 g/mol
InChI Key: FJCZNIHIOVFRJD-UHFFFAOYSA-N
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Description

1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This particular compound has a molecular weight of 220.109944372 daltons .

Preparation Methods

The synthesis of 1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- can be achieved through various synthetic routes. One common method involves the condensation of 2-carboxy benzaldehyde with bromoacetophenone derivatives, followed by reaction with different aromatic aldehydes . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- has several scientific research applications. It is used in the synthesis of isocoumarin derivatives, which have shown promising antibacterial, antifungal, and analgesic activities . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In the industry, it is used in the development of new materials and as a precursor for various chemical processes .

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound’s benzopyran skeleton is essential for its biological activity, as it can interact with various enzymes and receptors in the body . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- can be compared with other similar compounds, such as 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl- and 4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)- . These compounds share a similar benzopyran skeleton but differ in their substituents and functional groups. The uniqueness of 1H-2-Benzopyran, 6-methoxy-5-(1-methylethoxy)- lies in its specific substituents, which contribute to its distinct chemical and biological properties. For instance, the presence of the methoxy and isopropoxy groups may enhance its solubility and reactivity compared to other benzopyran derivatives .

Properties

CAS No.

634616-24-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

6-methoxy-5-propan-2-yloxy-1H-isochromene

InChI

InChI=1S/C13H16O3/c1-9(2)16-13-11-6-7-15-8-10(11)4-5-12(13)14-3/h4-7,9H,8H2,1-3H3

InChI Key

FJCZNIHIOVFRJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC2=C1C=COC2)OC

Origin of Product

United States

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